molecular formula C14H13NO4 B1629839 6-(3,4-Dimethoxyphenyl)nicotinic acid CAS No. 887976-58-1

6-(3,4-Dimethoxyphenyl)nicotinic acid

Cat. No. B1629839
CAS RN: 887976-58-1
M. Wt: 259.26 g/mol
InChI Key: HXCROKINVGYOPV-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)nicotinic acid is an organic compound with the molecular formula C14H13NO4 . It has an average mass of 259.257 Da and a monoisotopic mass of 259.084473 Da .


Synthesis Analysis

The synthesis of nicotinic acid derivatives, including 6-(3,4-Dimethoxyphenyl)nicotinic acid, involves multicomponent reactions . The synthesis of previously unknown nitriles, esters, and an amide of 6-alkoxy-2-alkylsulfanyl-4-methyl (4,4-dimethyl)nicotinic acid has been developed . The structure of a number of the obtained derivatives was proved by X-ray structural analysis .


Molecular Structure Analysis

The molecular structure of 6-(3,4-Dimethoxyphenyl)nicotinic acid consists of a nicotinic acid core with a 3,4-dimethoxyphenyl group attached to the 6-position .

Scientific Research Applications

Anti-inflammatory and Analgesic Applications

Nicotinic acid derivatives have been shown to possess anti-inflammatory and analgesic properties. Specifically, 2-substituted aryl derivatives of nicotinic acid, which may include compounds like 6-(3,4-Dimethoxyphenyl)nicotinic acid, have demonstrated efficacy in this regard, suggesting potential use in the development of new anti-inflammatory and pain relief medications .

Antitubercular Activity

Research has indicated that certain nicotinic acid derivatives can be synthesized and evaluated for their potential antimycobacterial activity against M. tuberculosis. While the specific compound 6-(3,4-Dimethoxyphenyl)nicotinic acid is not mentioned, its structural similarity to these derivatives could imply a possible application in antitubercular drug development .

Safety And Hazards

While specific safety and hazard information for 6-(3,4-Dimethoxyphenyl)nicotinic acid is not available, it is generally recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound .

Future Directions

Research into the synthesis and properties of nicotinic acid derivatives, including 6-(3,4-Dimethoxyphenyl)nicotinic acid, is ongoing. These compounds have potential applications in various fields, including medicinal chemistry . Future research will likely focus on improving the synthesis methods, understanding the mechanism of action, and exploring potential applications .

properties

IUPAC Name

6-(3,4-dimethoxyphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-12-6-4-9(7-13(12)19-2)11-5-3-10(8-15-11)14(16)17/h3-8H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCROKINVGYOPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC=C(C=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647039
Record name 6-(3,4-Dimethoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4-Dimethoxyphenyl)nicotinic acid

CAS RN

887976-58-1
Record name 6-(3,4-Dimethoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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